molecular formula C13H15N5O B2967253 N'-(4-amino-6-methylpyrimidin-2-yl)-2-methylbenzohydrazide CAS No. 2034229-47-3

N'-(4-amino-6-methylpyrimidin-2-yl)-2-methylbenzohydrazide

Cat. No.: B2967253
CAS No.: 2034229-47-3
M. Wt: 257.297
InChI Key: HNZFXJCPGLENOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(4-amino-6-methylpyrimidin-2-yl)-2-methylbenzohydrazide is a chemical compound that belongs to the class of hydrazides. This compound is characterized by the presence of a pyrimidine ring substituted with an amino group and a methyl group, as well as a benzohydrazide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-amino-6-methylpyrimidin-2-yl)-2-methylbenzohydrazide typically involves the reaction of 4-amino-6-methylpyrimidine with 2-methylbenzohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-(4-amino-6-methylpyrimidin-2-yl)-2-methylbenzohydrazide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-amino-6-methylpyrimidin-2-yl)-2-methylbenzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group or other substituents on the pyrimidine ring can be replaced with other functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of N’-(4-amino-6-methylpyrimidin-2-yl)-2-methylbenzohydrazide include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from the reactions of N’-(4-amino-6-methylpyrimidin-2-yl)-2-methylbenzohydrazide depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield various substituted derivatives.

Scientific Research Applications

N’-(4-amino-6-methylpyrimidin-2-yl)-2-methylbenzohydrazide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of biological processes and as a potential therapeutic agent.

    Medicine: It is investigated for its potential use in the treatment of various diseases and conditions.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of N’-(4-amino-6-methylpyrimidin-2-yl)-2-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N’-(4-amino-6-methylpyrimidin-2-yl)-2-methylbenzohydrazide can be compared with other similar compounds, such as:

    4-amino-6-methylpyrimidin-2-yl)methanol: This compound shares the pyrimidine ring structure but has different substituents, leading to different chemical properties and applications.

    N’-(4-amino-6-methylpyrimidin-2-yl)pivalohydrazide: This compound has a similar hydrazide moiety but with different substituents, resulting in different reactivity and uses.

Properties

IUPAC Name

N'-(4-amino-6-methylpyrimidin-2-yl)-2-methylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O/c1-8-5-3-4-6-10(8)12(19)17-18-13-15-9(2)7-11(14)16-13/h3-7H,1-2H3,(H,17,19)(H3,14,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZFXJCPGLENOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC2=NC(=CC(=N2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.